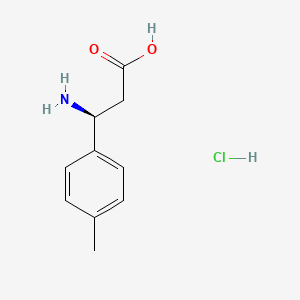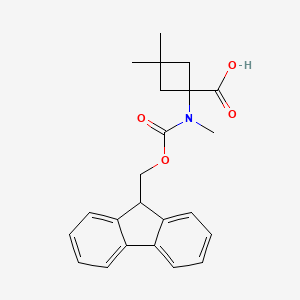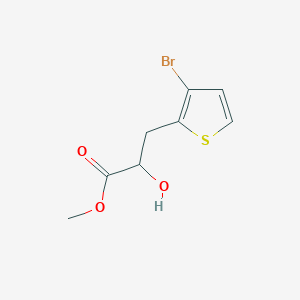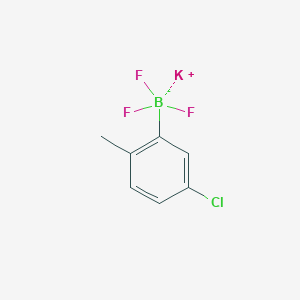![molecular formula C14H23NO3 B13570747 tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an oxadiazaspiro scaffold, and a carboxylate functional group. It is primarily used in the development of rigid linkers for targeted protein degradation and chemical conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate typically involves multiple steps. One common method includes the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate undergoes various chemical reactions, including:
- Oxidation: This reaction can introduce oxygen-containing functional groups.
- Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is used as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These linkers help optimize the 3D orientation of the degrader and enhance drug-like properties .
Biology and Medicine: In biology and medicine, this compound is utilized in the design of spirocyclic inhibitors targeting specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. These inhibitors have shown high activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis .
Industry: In the industrial sector, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is employed in the synthesis of various chemical conjugates and bioconjugation technologies .
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate involves its role as a rigid linker in PROTACs. These linkers facilitate the formation of a ternary complex between the target protein, the degrader, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In the case of spirocyclic inhibitors, the compound targets the MmpL3 protein, disrupting its function and inhibiting the growth of M. tuberculosis .
Comparison with Similar Compounds
Similar Compounds::
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness: tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid and stable framework for various applications. This rigidity is crucial for optimizing the 3D orientation of bifunctional protein degraders and enhancing their efficacy .
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-8-7-14(10-17-14)13(9-15)5-4-6-13/h4-10H2,1-3H3 |
InChI Key |
BACNTAKEOUOEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


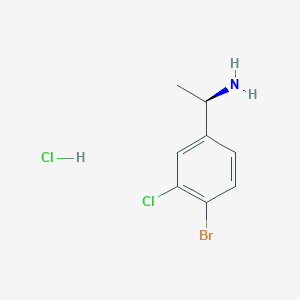
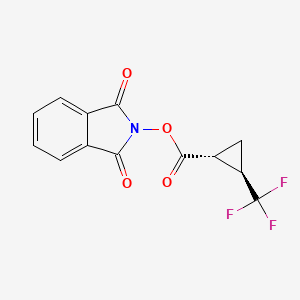
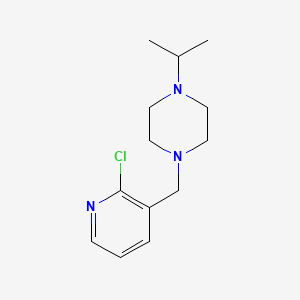



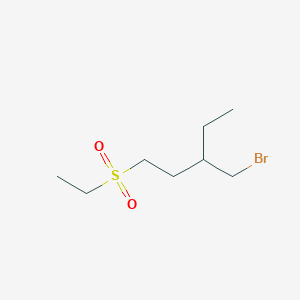
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
